N-(2-(Trifluoromethyl)phenyl)-1-naphthamide
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Overview
Description
N-(2-(Trifluoromethyl)phenyl)-1-naphthamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Trifluoromethyl)phenyl)-1-naphthamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and 1-naphthoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 2-(trifluoromethyl)aniline is reacted with 1-naphthoyl chloride in the presence of a base to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Trifluoromethyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(Trifluoromethyl)phenyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-(Trifluoromethyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide: This compound shares the trifluoromethyl group but has different functional groups and applications.
Uniqueness
N-(2-(Trifluoromethyl)phenyl)-1-naphthamide is unique due to its specific combination of the trifluoromethyl group with the naphthamide structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
352347-17-2 |
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Molecular Formula |
C18H12F3NO |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-10-3-4-11-16(15)22-17(23)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,22,23) |
InChI Key |
UQUWXFCAYOJFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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